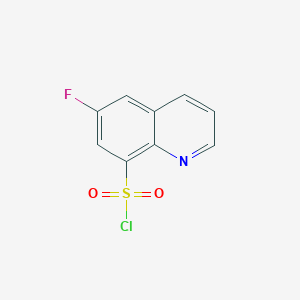

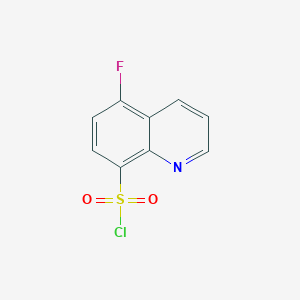

5-Fluoroquinoline-8-sulfonyl chloride

Übersicht

Beschreibung

5-Fluoroquinoline-8-sulfonyl chloride is a chemical compound that is part of the quinoline family, characterized by the presence of a fluorine atom and a sulfonyl chloride group attached to the quinoline scaffold. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, the synthesis of hexahydroquinolines was achieved using a novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, as a catalyst for a multi-component condensation reaction . Another study demonstrated the copper-catalyzed C-H sulfonylation of 8-aminoquinoline scaffolds, using aryl sulfonyl chlorides as the sulfonylation reagents, which suggests a potential pathway for the synthesis of 5-fluoroquinoline-8-sulfonyl chloride . Additionally, a metal-free oxidative C-H sulfonylation method for 8-acylaminoquinolines with sulfonyl chlorides was developed, providing a novel methodology for the synthesis of sulfone compounds that could be applicable to the synthesis of 5-fluoroquinoline-8-sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is influenced by the substituents attached to the quinoline core. For example, in the case of 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonyl oxygen atoms' positions are influenced by steric repulsion, which could be relevant for understanding the structure of 5-fluoroquinoline-8-sulfonyl chloride . The molecular conformations and intramolecular interactions, such as hydrogen bonding, are also crucial in determining the overall molecular geometry and properties .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, particularly sulfonylation, which is a key reaction for the introduction of sulfonyl groups. The copper-catalyzed C-H sulfonylation of 8-aminoquinoline amides with aryl sulfonyl chlorides is an example of such a reaction, which proceeds via a radical process . The site-selective oxidative C-H sulfonylation of 8-acylaminoquinolines under metal-free conditions is another example, showcasing the versatility of quinoline derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the luminescence properties of monoboron complexes with 8-hydroxyquinolin-5-sulfonate were studied, showing emission in the bluish-green region in solution and significant solvatofluorochromism . These properties are a result of intramolecular charge transfer, which could be relevant for the photophysical properties of 5-fluoroquinoline-8-sulfonyl chloride. The steric effects and intramolecular interactions observed in the crystal structures of isoquinoline derivatives also provide insights into the potential physical and chemical behaviors of 5-fluoroquinoline-8-sulfonyl chloride .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

5-Fluoroquinoline-8-sulfonyl chloride has been utilized in catalysis, particularly in copper-catalyzed reactions. For instance, its application in the copper-catalyzed C5-regioselective CH sulfonylation of 8-aminoquinoline scaffolds has been documented. This process, using CuI as the catalyst and aryl sulfonyl chlorides as reagents, yields sulfone compounds and has been applied to synthesize potential fluorinated PET radioligands for serotoninergic receptors (Li, Weng, Lu, & Chan, 2016). Another study highlights the copper(I)-catalyzed sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides under air, emphasizing excellent substrate tolerance (Qiao et al., 2015).

Material Synthesis

In the field of material synthesis, 5-Fluoroquinoline-8-sulfonyl chloride plays a role in creating novel materials. A study explored the attachment of 8-hydroxyquinoline (8-HQ) to mesoporous silica via sulfonamide bond formation using 8-hydroxyquinoline-5-sulfonyl chloride, leading to the development of aluminum complexes with unique photoluminescence properties (Badiei, Goldooz, & Ziarani, 2011).

Fluorescence and Analytical Chemistry

The compound has been explored for its fluorescence properties, particularly in forming complexes with metals. For example, studies have examined the fluorescence enhancement of 8-hydroxyquinoline-5-sulfonic acid complexes in various solvents (Phillips, Soroka, Vithanage, & Dasgupta, 1986). Another research focused on the fluorescence of solutions of cation complexes with 8-hydroxyquinoline-5-sulfonic acid, suggesting its application in analytical methods for cation mixtures (Bishop, 1963).

Pharmaceutical Research

While avoiding specifics of drug use and side effects, it's worth noting that 5-Fluoroquinoline-8-sulfonyl chloride derivatives have been synthesized for potential antimicrobial activities, as in the case of N-substituted β-hydroxy benzimidazole sulfones containing fluoroquinolone (Guruswamy & Arul, 2013).

Safety And Hazards

5-Fluoroquinoline-8-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

5-fluoroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)6-2-1-5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQUPRGXCYWYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590750 | |

| Record name | 5-Fluoroquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinoline-8-sulfonyl chloride | |

CAS RN |

1997-50-8 | |

| Record name | 5-Fluoroquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoroquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)

![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)

![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)